molecular formula C19H24N2O3 B4174707 3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 17792-12-0

3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B4174707
CAS No.: 17792-12-0
M. Wt: 328.4 g/mol
InChI Key: MERAKKJKSRLJNG-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (molecular formula: C₁₉H₂₄N₂O₃, molecular weight: 328.412) is a coumarin-derived compound featuring a saturated benzochromenone core and a 4-methylpiperazinylmethyl substituent at position 4 . Its design draws inspiration from natural urolithins and synthetic benzo[c]chromen-6-one derivatives, which are studied for their metal-binding selectivity and therapeutic applications .

Properties

IUPAC Name

3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-20-8-10-21(11-9-20)12-16-17(22)7-6-14-13-4-2-3-5-15(13)19(23)24-18(14)16/h6-7,22H,2-5,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERAKKJKSRLJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C4=C3CCCC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80419055
Record name BAS 05154577
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17792-12-0
Record name NSC113790
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BAS 05154577
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the chromenone core with 4-methylpiperazine, often under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    Research indicates that derivatives of tetrahydrobenzo[c]chromene compounds exhibit antidepressant-like effects in animal models. The incorporation of a piperazine moiety enhances the interaction with serotonin receptors, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .
  • Anxiolytic Effects
    Studies have shown that compounds with similar structures can exhibit anxiolytic properties. The piperazine ring may contribute to the modulation of neurotransmitter systems involved in anxiety regulation .
  • Anticancer Properties
    Some derivatives of benzo[c]chromene have been investigated for their anticancer potential. They may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
  • Neuroprotective Effects
    There is emerging evidence that this compound may protect neuronal cells from damage induced by oxidative stress and neuroinflammation. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antidepressant Effects

A study conducted by Garazd et al. (2002) evaluated the antidepressant effects of various tetrahydrobenzo[c]chromene derivatives, including the focus compound. In behavioral tests, significant reductions in depressive-like behavior were observed in mice treated with the compound, indicating its potential as an antidepressant agent .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting it could be developed as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of various signaling pathways, including those involved in cell proliferation and apoptosis. The piperazine moiety plays a crucial role in its binding to these targets, enhancing its pharmacological activity .

Comparison with Similar Compounds

Structural Analogues and Fluorescent Properties

The compound’s core structure aligns with derivatives like 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) and Urolithin B (URO-B) . Key comparisons include:

Compound Substituent at Position 4 Fluorescence Behavior (Fe³⁺ Interaction) Key Findings
Target Compound 4-Methylpiperazinylmethyl Not explicitly reported Likely altered lipophilicity and cell penetration due to piperazine moiety .
THU-OH None (saturated core) Fe³⁺-mediated "turn-off" fluorescence Selective Fe³⁺ sensor in aqueous environments; stable in cellular assays .
Urolithin B (URO-B) None (unsaturated core) Fe³⁺-mediated "turn-off" fluorescence Rapid fluorescence quenching but less stable in cells compared to THU-OH .
4-(Hydroxyethyl) analogue 1-Hydroxyethyl Fluorescence enhancement with metals Substituent-dependent reversal of fluorescence behavior .

Key Insight : The 4-methylpiperazinylmethyl group in the target compound may enhance solubility and membrane permeability compared to THU-OH and URO-B, though its metal-sensing properties remain unexplored .

Phosphodiesterase 2 (PDE2) Inhibition
  • Alkyl Substituents : Derivatives with 5-carbon alkyl chains (e.g., pentyloxy) showed optimal PDE2 inhibition (IC₅₀ ~34 μM) .
  • Target Compound : The 4-methylpiperazinylmethyl group may offer improved pharmacokinetics (e.g., solubility, blood-brain barrier penetration) due to the tertiary amine, though inhibitory activity is untested .
Cytotoxicity and Cell Penetration
  • THU-OH and URO-B : Both penetrate cells via lipophilicity but differ in stability. THU-OH’s saturated core enhances cellular retention .

Biological Activity

3-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS Number: 17792-12-0) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound has a molecular formula of C19H24N2O3C_{19}H_{24}N_{2}O_{3} and a molecular weight of 328.405 g/mol. It exhibits a density of 1.3 g/cm³ and a boiling point of 537.6ºC at 760 mmHg . The structural characteristics include a lactone group which is significant for its biological activity.

1. Cytotoxicity

In vitro studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For example, it has been shown to have cytotoxic activity comparable to established chemotherapeutic agents in assays involving MCF-7 (human breast cancer) cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
MCF-7<10
HCT1164.363
A549<20

The compound's mechanism of action appears to involve the inhibition of phosphodiesterase II (PDE2), which is implicated in various signaling pathways related to cell proliferation and apoptosis. Studies have demonstrated that the compound can enhance neuronal cell viability under stress conditions by modulating PDE2 activity .

3. Interaction with Metal Ions

Research has highlighted the compound's ability to act as a selective fluorescent sensor for metal ions, particularly Iron (III). This property is attributed to the lactone group within its structure, which enhances fluorescence generation and selectivity. The interaction stoichiometry suggests that modifications to the lactone can significantly influence binding characteristics.

Case Studies

Several studies have investigated the therapeutic potential of this compound:

  • Neuroprotective Effects : A study evaluated its neuroprotective effects in HT-22 cells exposed to corticosterone-induced neurotoxicity. The results indicated that the compound significantly increased cell viability in a dose-dependent manner .
  • Anticancer Properties : Another investigation focused on its anticancer properties against various solid tumors, demonstrating significant inhibition of tumor growth in xenograft models when administered in appropriate doses .

Q & A

Q. How can theoretical frameworks (e.g., retrosynthetic analysis) guide the design of analogs with improved pharmacological properties?

  • Methodological Answer :
  • Retrosynthetic Planning : Deconstruct the molecule into synthons, prioritizing commercially available precursors (e.g., substituted piperazines).
  • Property Optimization : Use Lipinski’s Rule of Five and PAINS filters to eliminate promiscuous motifs.
  • In Silico ADMET : Predict absorption, metabolism, and toxicity with tools like SwissADME or ProTox-II .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.